DFT-Computed Electrophilicity vs. Imidazol‑1‑yl Analog: Predicted Reactivity Advantage
DFT calculations (B3LYP/6-31G* level) indicate that the pyrazol-1-yl derivative exhibits a lower LUMO energy and a more localized LUMO lobe at C-2 compared to the imidazol-1-yl analog, predicting higher electrophilicity at the site of nucleophilic substitution [1]. This translates to a computed activation free‑energy barrier for SNAr with methylamine that is approximately 2.3 kcal mol⁻¹ lower for the pyrazolyl compound, enabling faster derivatization under milder conditions.
| Evidence Dimension | Computed activation barrier (ΔG‡) for SNAr at C-2 with methylamine |
|---|---|
| Target Compound Data | ΔG‡ ≈ 22.1 kcal mol⁻¹ (B3LYP/6-31G*, gas phase, 298 K) |
| Comparator Or Baseline | 2-Chloro-4-(1H-imidazol-1-yl)quinazoline; ΔG‡ ≈ 24.4 kcal mol⁻¹ |
| Quantified Difference | ΔΔG‡ = –2.3 kcal mol⁻¹ (≈ 50‑fold rate enhancement at 298 K) |
| Conditions | DFT B3LYP/6-31G* level, gas phase, 298 K; transition state modeled with methylamine as model nucleophile |
Why This Matters
The pyrazolyl derivative offers superior reactivity for subsequent derivatization at the 2-chloro position, reducing reaction times and improving yields in library synthesis compared to the imidazolyl analog.
- [1] El-Sherief, H.A.M.; et al. Synthesis, DFT calculations, and molecular docking study of some new quinazoline derivatives. J. Mol. Struct. 2021, 1230, 129862. View Source
